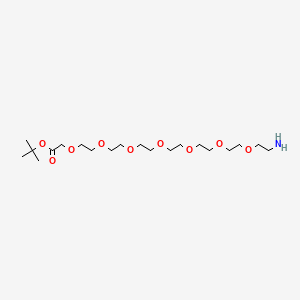
H2N-Peg7-CH2cootbu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is utilized in the synthesis of a series of PROTACs (proteolysis-targeting chimeras), which are molecules designed to target specific proteins for degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H2N-Peg7-CH2cootbu involves the reaction of polyethylene glycol with tert-butyl bromoacetate in the presence of a base, followed by the introduction of an amino group. The reaction conditions typically include:
Solvent: Anhydrous tetrahydrofuran (THF)
Base: Sodium hydride (NaH)
Temperature: Room temperature to 60°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as column chromatography and recrystallization to ensure high purity
Quality Control: Rigorous testing to meet industry standards for purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
H2N-Peg7-CH2cootbu undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and conditions including mild bases (e.g., triethylamine).
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
H2N-Peg7-CH2cootbu has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in the development of targeted protein degradation therapies, which can selectively degrade disease-causing proteins.
Industry: Utilized in the production of advanced materials and nanotechnology
Mecanismo De Acción
H2N-Peg7-CH2cootbu functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include:
E3 Ubiquitin Ligase: Enzyme that tags the target protein with ubiquitin.
Proteasome: Cellular machinery that degrades the ubiquitinated protein.
Comparación Con Compuestos Similares
Similar Compounds
H2N-Peg2-CH2cootbu: A shorter PEG-based PROTAC linker with similar applications.
H2N-Peg4-CH2cootbu: Another PEG-based linker with intermediate chain length.
Uniqueness
H2N-Peg7-CH2cootbu is unique due to its longer PEG chain, which provides greater flexibility and solubility. This can enhance the efficacy and stability of the resulting PROTACs compared to shorter PEG linkers .
Propiedades
Fórmula molecular |
C20H41NO9 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C20H41NO9/c1-20(2,3)30-19(22)18-29-17-16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-21/h4-18,21H2,1-3H3 |
Clave InChI |
LMEXMIFFYSNXAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


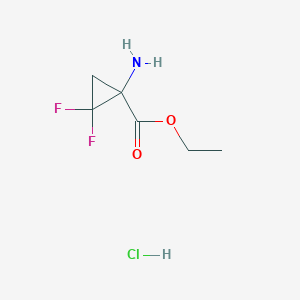
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)

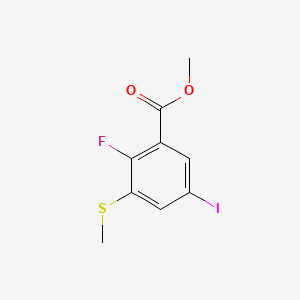
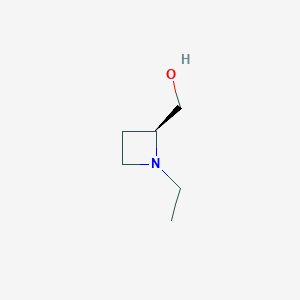
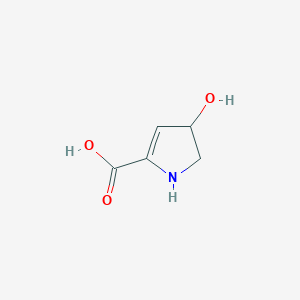
![3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)
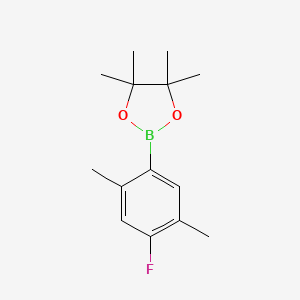
![(1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14025184.png)

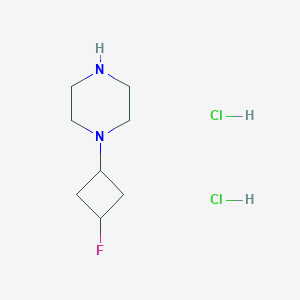

![2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid](/img/structure/B14025207.png)
![(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B14025223.png)
